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Compound Name: BIA 10-2474

Cat. No.: B606104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BIA 10-
2474, an experimental fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled

from publicly available scientific literature and regulatory reports, focusing on quantitative data,

experimental methodologies, and key biological pathways. This document is intended for an

audience of researchers, scientists, and drug development professionals.

Introduction
BIA 10-2474 was developed as a long-acting inhibitor of fatty acid amide hydrolase (FAAH), an

enzyme responsible for the degradation of endocannabinoids like anandamide.[1] By inhibiting

FAAH, BIA 10-2474 increases anandamide levels, which was hypothesized to produce

therapeutic effects for a range of conditions including anxiety, pain, and neurodegenerative

diseases.[1] However, a Phase I clinical trial in 2016 resulted in severe adverse neurological

events, including one fatality, leading to the termination of its development.[1][2] Understanding

the preclinical data is crucial for elucidating the potential mechanisms of toxicity and informing

future drug development.

Mechanism of Action
BIA 10-2474 is a potent, irreversible inhibitor of FAAH.[3][4] It forms a covalent bond with a

serine residue in the active site of the FAAH enzyme, leading to its inactivation.[5] This
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inhibition is time-dependent and results in a sustained elevation of anandamide and other fatty

acid amides.[1][4]

Below is a diagram illustrating the proposed signaling pathway.
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Figure 1: Simplified signaling pathway of FAAH inhibition by BIA 10-2474.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro and In Vivo FAAH Inhibition
Species Assay Type Tissue/System

Potency
(ED₅₀/IC₅₀)

Reference(s)

Human In situ

COS cells

expressing

hFAAH

10-fold less

potent than PF-

04457845

[6]

Mouse In vivo Brain 13.5 µg/kg [6][7]

Mouse In vivo Liver 6.2 µg/kg [6][7]

Rat In vitro Brain 1.1 - 1.7 µM [8]

Rat Ex vivo
Various brain

regions

50 - 70 mg/kg

(i.p.)
[9]
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Table 2: Off-Target Serine Hydrolase Inhibition
Enzyme Species

Concentration/Dos
e for Inhibition

Reference(s)

ABHD6 Mouse
Detected at 10 µM

and 50 µM
[10]

Carboxylesterases

(CES)
Not specified

Inhibited at

concentrations that

inhibit FAAH

[2]

ABHD11, PNPLA6,

PLA2G15, PLA2G6,

AIG1

Rat

At higher exposure

levels (e.g., 100

mg/kg for 28 days)

[2][6][7]

Lysosomal

thioesterase
Rat

30 mg/kg after 28

days
[2]

Table 3: Summary of Toxicology Findings in Animal
Models
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Species Study Duration Key Findings NOAEL Reference(s)

Rat Up to 26 weeks

CNS effects

(common in

rodents),

alterations in

autonomic

nervous system

at high doses.

Not explicitly

stated in search

results

[2][11]

Mouse Not specified CNS effects.

Not explicitly

stated in search

results

[11]

Dog 13 weeks

Possible

pulmonary

toxicity at very

high doses; lung

lesions in 2

animals at the

highest dose.

Not explicitly

stated in search

results

[1][12]

Cynomolgus

Monkey
Not specified

Medulla

oblongata

damage at high

doses (100

mg/kg/24h);

some deaths and

euthanasias

reported.

Not explicitly

stated in search

results

[1][5]

Table 4: Reproductive and Developmental Toxicology
(Rat & Rabbit)
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Species Study Type
Key Findings
at High Doses

NOAEL Reference(s)

Rat Fertility (Male)

Reduced sperm

count from 50

mg/kg, no major

changes in

fertility up to 100

mg/kg.

Parental fertility:

50 mg/kg/day
[13]

Rat Fertility (Female)

Increased pre-

implantation loss

at 50 and 100

mg/kg.

Not explicitly

stated in search

results

[13]

Rat
Embryo-fetal

Development

Maternal toxicity

(reduced food

consumption,

weight loss),

increased post-

implantation loss,

reduced fetal

body weight at

75 mg/kg/day.

Maternal: 25

mg/kg/day;

Developmental:

25 mg/kg/day

[13]

Rabbit
Embryo-fetal

Development

Maternal toxicity,

no effects on

post-implantation

loss or fetal body

weights.

Developmental:

75 mg/kg/day
[13]

Rat

Pre- and Post-

natal

Development

-

Maternal: 6

mg/kg/day; F1

Viability/Growth

&

Parental/Reprod

uctive: 20

mg/kg/day

[13]
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Experimental Protocols
Detailed experimental protocols were not fully available in the public domain. However, based

on the provided information, the general methodologies are outlined below.

FAAH Inhibition Assays
In Vitro/In Situ: Typically involves incubating the test compound (BIA 10-2474) with a source

of FAAH enzyme (e.g., rat brain homogenates, or cells engineered to express human FAAH

like COS cells).[6] The activity of FAAH is then measured, often using a substrate that

releases a fluorescent or radioactive product upon cleavage. The concentration of the

inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined.

In Vivo/Ex Vivo: Animals are administered BIA 10-2474 orally or via injection.[6][9] After a

specified time, tissues (e.g., brain, liver) are collected, and the remaining FAAH activity is

measured as described above. The dose required to reduce FAAH activity by 50% (ED₅₀) is

then calculated.

The workflow for a typical in vivo FAAH inhibition study is depicted below.
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Experimental Workflow
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Figure 2: Generalized workflow for an in vivo FAAH inhibition experiment.

Toxicology Studies
Regulatory toxicology studies were conducted in compliance with national and international

standards.[2][11] These studies involved administering single or multiple ascending doses of

BIA 10-2474 to various animal species (mice, rats, dogs, and monkeys) over different durations

(from days to months).[5] Key endpoints evaluated included:

Clinical Observations: Monitoring for any changes in health, behavior, and appearance.

Body Weight and Food Consumption: Regular measurements to assess general health.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b606104?utm_src=pdf-body-img
https://www.tandfonline.com/doi/full/10.1080/10408444.2020.1867821
https://pubmed.ncbi.nlm.nih.gov/33528291/
https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5020770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hematology and Clinical Chemistry: Analysis of blood samples to evaluate organ function

and identify any abnormalities.

Gross Pathology and Histopathology: Macroscopic and microscopic examination of organs

and tissues after necropsy to identify any treatment-related changes.

Activity-Based Protein Profiling (ABPP) for Selectivity
To assess the selectivity of BIA 10-2474, competitive activity-based protein profiling (ABPP)

was used.[10][14] This technique employs chemical probes that covalently bind to the active

sites of entire enzyme families (in this case, serine hydrolases). By pre-incubating a proteome

(e.g., from mouse brain) with BIA 10-2474 before adding the probe, researchers can identify

which enzymes are targeted by the inhibitor by observing a decrease in probe labeling.[10]

Discussion and Conclusion
The preclinical data for BIA 10-2474 demonstrates its potent in vivo inhibition of FAAH.

However, the data also reveals several points of concern that may have contributed to the

tragic outcome of the Phase I clinical trial.

Off-Target Activity: BIA 10-2474 was found to inhibit several other serine hydrolases,

particularly at higher concentrations.[2][6][7][14] This lack of selectivity could have led to

unintended biological consequences.

Non-Linear Pharmacokinetics: Evidence suggests that BIA 10-2474 exhibited non-linear

pharmacokinetics at higher doses, indicating that elimination pathways may have become

saturated, leading to drug accumulation.[1][12]

Toxicity Signals in Animal Studies: While initial reports suggested a clean toxicology profile,

subsequent investigations revealed concerning findings, including deaths and organ damage

in dogs and monkeys at high doses.[1][5]

In conclusion, while BIA 10-2474 was an effective FAAH inhibitor, its preclinical profile was

marked by a lack of selectivity and concerning toxicological signals at higher exposures. The

unfortunate events of the clinical trial underscore the critical importance of thorough preclinical

characterization, including comprehensive selectivity profiling and careful dose-escalation

strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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